Methyl 3-methyl-2-pentenoate
Overview
Description
Methyl 3-methyl-2-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 3-methyl-2-pentenoic acid and methanol. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents . This compound is a colorless liquid with a fruity odor and is used in various chemical applications.
Mechanism of Action
Methyl 3-methyl-2-pentenoate, also known as methyl (E)-3-methylpent-2-enoate, is an organic compound with a fruity odor . It is commonly used as a flavor and fragrance agent . Here is a hypothetical discussion based on its chemical structure and common properties of similar compounds.
Target of Action
The primary targets of this compound are likely to be olfactory receptors in the nose, given its use as a fragrance agent . These receptors detect the presence of the compound and send signals to the brain, which interprets these signals as a fruity smell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-methyl-2-pentenoate can be synthesized through the esterification of 3-methyl-2-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method increases efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles in the presence of a base.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 3-methyl-2-pentenoic acid.
Reduction: 3-methyl-2-penten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-methyl-2-pentenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a flavoring agent in pharmaceuticals.
Comparison with Similar Compounds
Methyl 2-pentenoate: Similar structure but lacks the methyl group at the 3-position.
Ethyl 3-methyl-2-pentenoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-methylbutanoate: Similar ester but with a saturated carbon chain.
Uniqueness: Methyl 3-methyl-2-pentenoate is unique due to the presence of the double bond in the 2-position and the methyl group in the 3-position. This structural feature imparts distinct chemical reactivity and physical properties compared to its analogs .
Properties
IUPAC Name |
methyl (E)-3-methylpent-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(2)5-7(8)9-3/h5H,4H2,1-3H3/b6-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQFYMAWZYTVFZ-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/C(=O)OC)/C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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